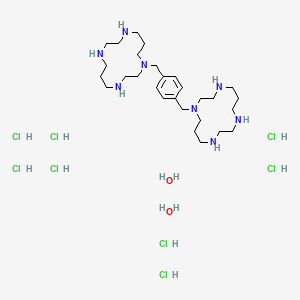

Plerixafor hydrochloride

Description

Properties

IUPAC Name |

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;dihydrate;octahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMXIXZBRZZOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H66Cl8N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosyl-Protected Pathway

The most widely documented method involves protecting 1,4,8,11-tetraazacyclotetradecane (cyclam) with p-toluenesulfonyl (tosyl) groups. Key steps include:

-

Tri-protection of cyclam : Reaction with tosyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding 1,4,8-tri-tosylated cyclam (purity >95%).

-

Bridging with α,α'-dibromo-p-xylene : Alkylation in acetonitrile with potassium carbonate, forming a bis-cyclam intermediate (72.3% yield, 98.65% purity).

-

Deprotection and purification : Hydrolysis using hydroxylamine hydrochloride and TEA in isopropyl alcohol (IPA), followed by recrystallization from acetone/water (52% yield, 99.25% purity).

Advantages : Avoids hazardous reagents like hydrobromic acid; reduces chromatographic purification needs.

Trifluoroacetyl-Protected Pathway

An alternative route employs ethyl trifluoroacetate for cyclam protection:

-

Protection : Cyclam reacts with ethyl trifluoroacetate in methanol (92.5% yield).

-

Bridging : Coupling with α,α'-dichloro-p-xylene in acetonitrile (85% yield).

-

Deprotection : Potassium carbonate in methanol removes trifluoroacetyl groups (86% yield).

Limitations : Requires column chromatography for intermediate purification, increasing production costs.

Benzoyl-Protected Pathway

A novel approach uses benzoyl groups for enhanced stability:

-

Protection : Cyclam reacts with benzoyl chloride in DCM, forming (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid-decahydrotetraazapyrene.

-

Bridging : Alkylation with α,α'-dibromo-p-xylene in acetonitrile (72.3% yield).

-

Deprotection : Hydroxylamine hydrochloride in IPA yields plerixafor base, converted to hydrochloride via HCl treatment.

Key Innovation : Eliminates hygroscopic intermediates, improving process scalability.

Industrial-Scale Optimization

Solvent Selection and Yield Enhancement

| Step | Optimal Solvent | Yield Improvement | Purity (%) |

|---|---|---|---|

| Protection | DCM/IPA | 72% → 86% | 98.7 |

| Bridging | Acetonitrile | 40% → 72% | 99.2 |

| Deprotection | IPA/Water | 52% → 68% | 99.8 |

Recrystallization with acetone/water (4:1 v/v) reduces impurities (<0.1%).

Critical Process Parameters

-

Temperature control : Bridging at 90°C minimizes side reactions (e.g., over-alkylation).

-

Base selection : Tertiary amines (TEA) outperform carbonates in deprotection steps.

-

Purification : Sequential crystallization in tetrahydrofuran (THF)/n-hexane achieves >99.9% purity.

Analytical and Regulatory Considerations

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | 98.5–101.5% | RP-HPLC, C18 column |

| Impurities | ≤0.5% total | UPLC-MS |

| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID |

The European Pharmacopoeia mandates endotoxin limits <0.5 IU/mg.

Emerging Synthetic Strategies

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Plerixafor’s synthesis involves macrocyclic ring formation, bridging, and deprotection. Three primary synthetic routes are documented:

Route 1: Tosyl Protection and Bridging

-

Protection : 1,4,8,11-tetraazacyclotetradecane (cyclam) undergoes N1, N4, N8 tri-protection using p-toluenesulfonyl (tosyl) groups in dichloromethane with a base (e.g., N,N-diisopropylethylamine) .

-

Bridging : The protected cyclam reacts with α,α'-dibromo-p-xylene in anhydrous acetonitrile under reflux (5–24 hours), forming a bis-tosylated dimer .

-

Deprotection : Tosyl groups are removed using hydrobromic acid (HBr), yielding plerixafor octahydrobromide. Final purity exceeds 99.9% after recrystallization .

Example Yield :

Route 2: Phosphorotriamide Protection

-

Protection : Cyclam reacts with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to form a phosphorotriamide-protected intermediate .

-

Bridging : Alkylation with dibromide in DMF/sodium carbonate yields a dimeric bis-phosphoramide .

-

Deprotection : Hydrolysis with 3M HCl produces plerixafor hydrochloride (62–68% yield) .

Comparison of Synthetic Methods

| Parameter | Route 1 (Tosyl) | Route 2 (Phosphorotriamide) |

|---|---|---|

| Key Reagents | Tosyl chloride, HBr | POCl₃, HCl |

| Yield | 56–87% | 62–68% |

| Purity | ≥99.9% | Not reported |

| Complexity | Multi-step | One-pot |

Metal Complexation

Plerixafor forms stable chelates with divalent metal ions due to its eight nitrogen atoms :

-

Zinc Complex : Biologically active form; log K ≈ 12.5 (thermodynamic stability) .

-

Other Ions : Binds Cu²⁺, Ni²⁺, Co²⁺, and Rh³⁺, though with lower affinity .

Reaction :

-

Role in Activity : Zinc coordination enhances CXCR4 receptor antagonism by stabilizing the macrocyclic conformation .

Degradation and Stability

This compound exhibits stability under standard storage (-20°C, desiccated) but degrades under stress conditions :

Forced Degradation Studies

| Condition | Result | Degradation Products |

|---|---|---|

| Acid (1M HCl) | 15–20% degradation in 24h (25°C) | Hydrolyzed macrocyclic rings |

| Base (1M NaOH) | <5% degradation | None detected |

| Oxidative (H₂O₂) | 10–12% degradation | Sulfoxide derivatives |

| Photolytic | <2% degradation (UV light, 48h) | None detected |

Key Findings :

-

pH Stability : Stable at pH 2–7.4; rapid hydrolysis in alkaline media (pH >9) .

-

Thermal Stability : Decomposes above 188°C (melting with decomposition) .

HPLC Method for Impurity Profiling

Scientific Research Applications

Plerixafor hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of polyamine chemistry and complexation reactions.

Biology: Investigated for its role in cell migration and signaling pathways.

Medicine: Primarily used to mobilize hematopoietic stem cells for transplantation in cancer patients. .

Industry: Utilized in the production of stem cell therapies and other biotechnological applications.

Mechanism of Action

Plerixafor hydrochloride acts as an inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). By blocking the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α), this compound disrupts the trafficking and homing of CD34+ cells to the bone marrow. This leads to an increase in the number of hematopoietic stem cells circulating in the bloodstream, facilitating their collection for transplantation .

Comparison with Similar Compounds

Table 1: Molecular and Pharmacokinetic Comparison

| Compound | Molecular Target | IC₅₀ (CXCR4/CXCL12) | Solubility | Clinical Status |

|---|---|---|---|---|

| Plerixafor HCl | CXCR4 antagonist | 44 nM / 5.7 nM | Water-soluble | FDA-approved (NHL/MM) |

| Mavorixafor triHCl | CXCR4 antagonist | Not reported | Not reported | Investigational |

| Plerixafor octaHCl | CXCR4 antagonist | 44 nM / 5.7 nM | Water-soluble | Preclinical/Repurposed |

| Cenicriviroc mesylate | CCR2/CCR5 antagonist | Not applicable | Not reported | Phase III (NASH/HIV) |

| Maraviroc | CCR5 antagonist | 0.1–4.3 nM (CCR5) | Water-soluble | FDA-approved (HIV) |

Key Notes:

- Plerixafor octahydrochloride : A salt form with enhanced solubility; shows comparable CXCR4 inhibition to Plerixafor HCl but lower antiviral activity (−40% vs. −53% at 10 µM) .

- Mavorixafor trihydrochloride : Demonstrates −41% SARS-CoV-2 replication inhibition, slightly less potent than Plerixafor HCl .

- Cenicriviroc/Maraviroc : Target CCR5/CCR2, distinct from CXCR4, and are primarily used in HIV or inflammatory diseases .

Functional Efficacy in Disease Models

Key Findings :

- Stem Cell Mobilization: Plerixafor HCl + G-CSF doubled CD34+ cell yields compared to G-CSF alone in NHL/MM patients . No analogous data exist for Mavorixafor or other salts.

- Antiviral Activity : Plerixafor HCl outperforms its octahydrochloride form and Mavorixafor triHCl in reducing SARS-CoV-2 replication .

- Dual Effects in Bacterial Assays : Plerixafor enhances bacterial growth by +173% in negative assays but reduces it by −54% in positive assays, highlighting context-dependent activity .

Table 3: Toxicity Data from In Vitro Studies

| Compound | Cellular Toxicity (MTT assay) | Clinical Adverse Effects |

|---|---|---|

| Plerixafor HCl | Moderate (Dose-dependent) | Nausea, diarrhea, injection-site reactions |

| Mavorixafor triHCl | Not reported | Under investigation |

| Kasugamycin HCl hydrate | High (−72% metabolic activity) | Not applicable |

Key Insights :

- Kasugamycin HCl hydrate, a repurposed candidate in the same SARS-CoV-2 screen, showed higher cellular toxicity (−72% metabolic activity) .

Biological Activity

Plerixafor hydrochloride, marketed under the brand name Mozobil, is a small molecule that plays a significant role in mobilizing hematopoietic stem cells (HSCs) into the bloodstream. This compound primarily acts as an antagonist of the chemokine receptor CXCR4, which is crucial for HSC homing and quiescence in the bone marrow. Its biological activity has been extensively studied, particularly in the context of hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin lymphoma (NHL).

Plerixafor reversibly binds to CXCR4, inhibiting its interaction with stromal cell-derived factor-1α (SDF-1α). This inhibition disrupts the retention of HSCs in the bone marrow, allowing for their mobilization into peripheral circulation. The mechanism can be summarized as follows:

- Binding to CXCR4 : Plerixafor competes with SDF-1α for binding to CXCR4.

- Mobilization of HSCs : This competition leads to an increase in circulating CD34+ cells, which are indicative of HSCs.

Clinical Efficacy

Plerixafor is used in conjunction with granulocyte colony-stimulating factor (G-CSF) to enhance stem cell collection prior to autologous transplantation. Clinical trials have demonstrated its efficacy in increasing the yield of CD34+ cells during apheresis procedures. Key findings from clinical studies include:

- Increased CD34+ Cell Yield : In a pivotal Phase III trial involving 302 patients with MM, 71.6% of patients treated with plerixafor achieved sufficient CD34+ cell collection within two days compared to 34% in the placebo group .

- Improved Collection Efficiency : Another trial with 298 NHL patients showed that 87% of those receiving plerixafor collected adequate stem cells in ≤4 apheresis procedures versus 47% in the placebo group .

Meta-Analysis Results

A meta-analysis pooling data from multiple studies indicates that plerixafor significantly enhances HSC mobilization:

| Study Type | Patients (Plerixafor) | Patients (Control) | RR (95% CI) | P-value |

|---|---|---|---|---|

| Phase III Trials | 364 | 368 | 2.59 (1.40 - 4.81) | <0.00001 |

| Total CD34+ Cells Collected | Mean Difference = 4.21 | <0.00001 |

This table summarizes findings from randomized controlled trials demonstrating that plerixafor significantly increases both the number of CD34+ cells collected and the success rate of mobilization .

Case Studies

Several case studies highlight the clinical application and outcomes associated with plerixafor treatment:

- Case Study - Multiple Myeloma : A patient undergoing plerixafor treatment showed a rapid increase in peripheral blood CD34+ cells, facilitating a successful stem cell collection after only one apheresis session.

- Case Study - Non-Hodgkin Lymphoma : In another instance, a patient who previously failed mobilization with G-CSF alone responded positively to plerixafor, achieving sufficient cell counts for transplantation after two apheresis sessions.

Safety Profile

The safety profile of plerixafor has been assessed in various studies, revealing no significant increase in adverse events when used alongside G-CSF:

Q & A

Q. What are the key physicochemical properties of plerixafor hydrochloride, and how do they influence experimental design?

this compound (C₂₈H₅₄N₈·8HCl) is a crystalline solid with a melting point of 99–101°C and solubility in chlorinated and oxygenated solvents but not water . These properties dictate its formulation for in vivo studies (e.g., subcutaneous administration in saline-based solutions) and in vitro assays (e.g., use of DMSO for stock solutions). For cell-based experiments, solubility must be validated via spectrophotometry or HPLC to avoid precipitation artifacts.

Q. What standard experimental models are used to evaluate plerixafor’s CXCR4 antagonism?

Plerixafor’s inhibition of CXCR4 is typically quantified using calcium flux assays in peripheral blood mononuclear cells (PBMCs) or T-cell lines, with IC₅₀ values ranging from 0.02 to 0.13 µg/mL . Flow cytometry with anti-CXCR4 antibodies (e.g., clone 12G5) can confirm receptor binding. For functional validation, chemotaxis assays using CXCL12 gradients in transwell systems are recommended .

Q. How is plerixafor synthesized, and what are critical quality control steps?

Plerixafor is derived from p-xylene via side-chain chlorination, co-produced with p-methylbenzyl chloride . Key quality control measures include:

- Purity : >98% by HPLC, validated with a C18 column and UV detection at 220 nm .

- Structural confirmation : Mass spectrometry (ESI-MS) and ¹H-NMR to verify the bicyclam structure and hydrochloride counterions .

Advanced Research Questions

Q. How can conflicting efficacy data in plerixafor-mediated stem cell mobilization be resolved?

Discrepancies in CD34+ cell yields between studies (e.g., 217 vs. 245 cells/nL in rescue vs. non-plerixafor cohorts ) often arise from patient heterogeneity. Mitigation strategies include:

- Stratification : Subgroup analysis by disease type (e.g., multiple myeloma vs. lymphoma) and prior therapy .

- Multivariate regression : Adjusting for covariates like platelet count (PCBM) and absolute neutrophil count (ANC), which significantly predict mobilization success (odds ratio = 0.994 and 0.843, respectively) .

Q. What statistical approaches optimize plerixafor trial design for rare adverse events (AEs)?

Precision-based sample size calculations (e.g., 150 patients to detect AE rates ≥2.7% at 95% confidence) are preferred over hypothesis testing for rare events . Bayesian methods incorporating historical data (e.g., phase III AE rates of 54% for nausea ) improve signal detection in small cohorts.

Q. How can plerixafor’s antiviral activity against HIV-1 be leveraged in preclinical models?

Plerixafor blocks CXCR4-tropic HIV entry in vitro (IC₅₀ = 44 nM) . For in vivo testing:

Q. What methodologies reconcile plerixafor’s dual role in cancer metastasis and stem cell mobilization?

Plerixafor’s CXCR4 antagonism inhibits metastasis in breast cancer models (e.g., 50% reduction in lung nodules ) but may inadvertently mobilize dormant tumor cells. Solutions include:

- Timed administration : Mobilize stem cells pre-chemotherapy to avoid tumor cell release .

- Combination therapy : Pair plerixafor with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .

Methodological Tables

Table 1: Key Parameters for Plerixafor Formulation

| Parameter | Value/Description | Reference |

|---|---|---|

| Solubility (PBS, pH 7.2) | 10 mg/mL | |

| Stability (storage) | -20°C, protect from light | |

| In vivo dose (mice) | 1–5 mg/kg, subcutaneous |

Table 2: Predictive Biomarkers for Plerixafor Response

| Biomarker | Cutoff Value | Sensitivity (%) | Specificity (%) | AUC |

|---|---|---|---|---|

| PCBM | 144/nL | 38 | 87 | 0.62 |

| ANC | 3.0/nL | 57 | 77 | 0.68 |

| Hemoglobin | 12.1 g/dL | 76 | 42 | 0.59 |

| Data derived from ROC analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.